molecular formula C10H21NO2Si B8643876 2-Pyrrolidinone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-

2-Pyrrolidinone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-

Cat. No.: B8643876
M. Wt: 215.36 g/mol
InChI Key: BEVGOGJIDJYUNN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of a tert-butyldimethylsilyloxy group attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one typically involves the protection of the hydroxyl group in the pyrrolidinone ring with a tert-butyldimethylsilyl group. This can be achieved through the reaction of the pyrrolidinone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of ®-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.

    Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

®-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-2-one
  • 3-(tert-butyldimethylsilyloxy)pyrrolidin-2-one

Uniqueness

®-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one is unique due to its specific stereochemistry and the position of the tert-butyldimethylsilyloxy group. This configuration can result in distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H21NO2Si

Molecular Weight

215.36 g/mol

IUPAC Name

(4R)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one

InChI

InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-9(12)11-7-8/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m1/s1

InChI Key

BEVGOGJIDJYUNN-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CC(=O)NC1

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(=O)NC1

Origin of Product

United States

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